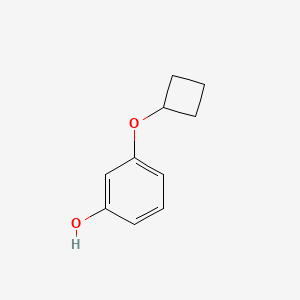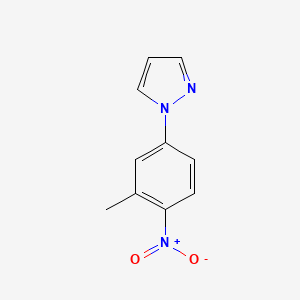
L-Norleucine, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Norleucine, ethyl ester is a derivative of L-norleucine, an amino acid with the chemical formula C6H13NO2. This compound is an ester formed by the reaction of L-norleucine with ethanol. It is a white, crystalline solid that is soluble in water and organic solvents. This compound is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
L-Norleucine, ethyl ester can be synthesized through the esterification of L-norleucine with ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester. The reaction can be represented as follows:
L-norleucine+ethanolacid catalystL-norleucine ethyl ester+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process. The esterification reaction is typically carried out in large reactors with precise control over temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
L-Norleucine, ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to L-norleucine and ethanol in the presence of water and an acid or base catalyst.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxo derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or sulfuric acid, or basic hydrolysis using sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: L-norleucine and ethanol.
Oxidation: Oxo derivatives of this compound.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
L-Norleucine, ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of L-Norleucine, ethyl ester involves its interaction with specific molecular targets and pathways. In biological systems, it can be incorporated into proteins or metabolized to produce various bioactive compounds. The ester group can be hydrolyzed to release L-norleucine, which then participates in metabolic pathways such as the synthesis of other amino acids and proteins.
Vergleich Mit ähnlichen Verbindungen
L-Norleucine, ethyl ester can be compared with other similar compounds, such as:
L-norvaline ethyl ester: Another amino acid ester with similar chemical properties but different biological activities.
L-leucine ethyl ester: An ester of L-leucine, which has distinct metabolic and physiological roles.
L-isoleucine ethyl ester: An ester of L-isoleucine, used in similar research applications but with unique properties.
The uniqueness of this compound lies in its specific chemical structure and reactivity, which make it valuable for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C8H17NO2 |
|---|---|
Molekulargewicht |
159.23 g/mol |
IUPAC-Name |
ethyl (2S)-2-aminohexanoate |
InChI |
InChI=1S/C8H17NO2/c1-3-5-6-7(9)8(10)11-4-2/h7H,3-6,9H2,1-2H3/t7-/m0/s1 |
InChI-Schlüssel |
NOLURLQNLRYBJS-ZETCQYMHSA-N |
Isomerische SMILES |
CCCC[C@@H](C(=O)OCC)N |
Kanonische SMILES |
CCCCC(C(=O)OCC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Isoindole-1,3(2H)-dione, 2-[4-(phenylamino)phenyl]-](/img/structure/B8621058.png)

![Benzenamine, N,N-dibutyl-4-[(trimethylsilyl)ethynyl]-](/img/structure/B8621087.png)




![4-cyclopropyl-5-fluoro-N-[3-methyl-5-(1,3-thiazol-5-yl)phenyl]pyrimidin-2-amine](/img/structure/B8621123.png)





